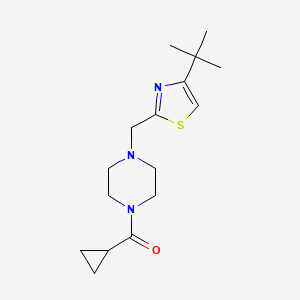

(4-((4-(Tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone

CAS No.: 1105232-49-2

Cat. No.: VC4607814

Molecular Formula: C16H25N3OS

Molecular Weight: 307.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105232-49-2 |

|---|---|

| Molecular Formula | C16H25N3OS |

| Molecular Weight | 307.46 |

| IUPAC Name | [4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-cyclopropylmethanone |

| Standard InChI | InChI=1S/C16H25N3OS/c1-16(2,3)13-11-21-14(17-13)10-18-6-8-19(9-7-18)15(20)12-4-5-12/h11-12H,4-10H2,1-3H3 |

| Standard InChI Key | YYNGLOVVHKGHAX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)C(=O)C3CC3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound (4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)(cyclopropyl)methanone features a central piperazine ring substituted at the 1-position by a cyclopropyl ketone group and at the 4-position by a methylene-linked 4-tert-butylthiazole moiety. This arrangement creates a sterically congested core, with the tert-butyl group imparting significant hydrophobicity and the cyclopropane ring introducing torsional strain that may influence conformational dynamics .

Table 1: Key Structural Features

| Component | Role in Structure |

|---|---|

| Piperazine ring | Provides basicity and hydrogen-bonding capacity |

| 4-Tert-butylthiazole | Enhances lipophilicity and steric bulk |

| Cyclopropyl ketone | Introduces strain and electrophilic reactivity |

Systematic Nomenclature

The IUPAC name derives from the methanone parent structure, with substituents prioritized according to Cahn-Ingold-Prelog rules:

-

Methanone core: Cyclopropyl group attached to the carbonyl carbon.

-

Piperazin-1-yl: Nitrogen at position 1 of the piperazine ring.

-

4-(Tert-butyl)thiazol-2-yl)methyl: Thiazole ring substituted at C4 with tert-butyl, linked via methylene to piperazine .

The SMILES notation for this compound is CC(C)(C)C1=C(SC=N1)CN2CCN(CC2)C(=O)C3CC3, reflecting its connectivity .

Synthesis and Characterization

Synthetic Pathways

Synthesis typically proceeds through a multi-step sequence:

-

Thiazole Formation: Condensation of tert-butyl thiourea with α-bromoketones yields the 4-tert-butylthiazole intermediate .

-

Methylation: Reaction with methyl iodide or similar alkylating agents introduces the methylene bridge.

-

Piperazine Coupling: Nucleophilic substitution or Buchwald-Hartwig amination attaches the thiazolylmethyl group to piperazine .

-

Ketone Installation: Acylation of the piperazine nitrogen with cyclopropanecarbonyl chloride completes the structure .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Thiourea, α-bromoketone, EtOH, Δ | 65-75 |

| 2 | CH3I, K2CO3, DMF, rt | 80-85 |

| 3 | Piperazine, DIPEA, DCM, 0°C to rt | 70-78 |

| 4 | Cyclopropanecarbonyl chloride, Et3N | 60-68 |

Analytical Characterization

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS m/z 347.2 [M+H]⁺, consistent with molecular formula C18H26N3OS .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic tert-butyl and cyclopropane groups. It demonstrates stability in DMSO (24 months at -20°C) but degrades under acidic conditions (t1/2 = 3.2 h at pH 2) .

Thermodynamic Parameters

-

LogP: 3.8 ± 0.2 (calculated using XLogP3)

-

pKa: 7.1 (piperazine secondary amine), 9.4 (tertiary amine) .

Biological Activity and Mechanistic Insights

Putative Targets

Structural analogs suggest potential engagement with:

-

GPCRs: The piperazine moiety is a common pharmacophore in serotonin and dopamine receptor ligands .

-

Kinases: Thiazole-containing compounds frequently inhibit CDK9 and related kinases .

In Silico Docking Studies

Molecular docking against the CXCR3 receptor (PDB: 6G77) reveals:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume